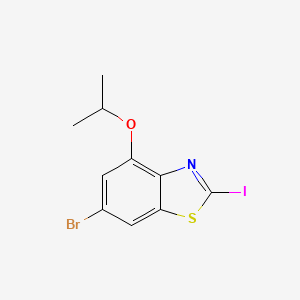

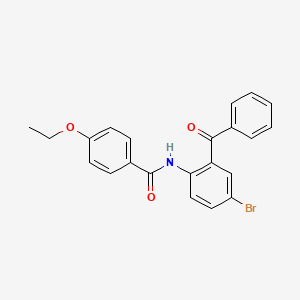

6-Bromo-2-iodo-4-propan-2-yloxy-1,3-benzothiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

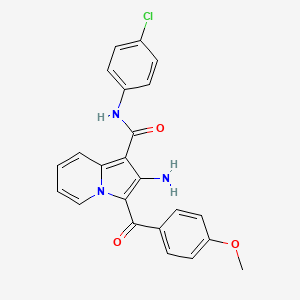

6-Bromo-2-iodo-4-propan-2-yloxy-1,3-benzothiazole is a chemical compound that likely contains a benzothiazole core, which is a type of heterocyclic compound . Benzothiazoles are known for their broad range of chemical and biological properties .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the functional groups present in the molecule. Benzothiazoles are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. These could include properties like molecular weight, solubility, melting point, boiling point, and others .Aplicaciones Científicas De Investigación

Importance in Medicinal Chemistry

Benzothiazole derivatives, including structures similar to 6-Bromo-2-iodo-4-propan-2-yloxy-1,3-benzothiazole, are central to medicinal chemistry due to their wide range of biological activities. These compounds are integral to many natural and synthetic bioactive molecules, displaying a variety of pharmacological actions such as antiviral, antimicrobial, anti-diabetic, anti-tumor, anti-inflammatory, and anti-cancer properties. The structural diversity afforded by substitutions on the benzothiazole ring, especially at the C-2 and C-6 positions, enables the development of compounds with enhanced activities and minimal toxic effects, making benzothiazole a key scaffold in drug discovery (Bhat & Belagali, 2020).

Therapeutic Potential and Patent Landscape

Benzothiazole derivatives are explored for their therapeutic potential, with several molecules containing the benzothiazole ring system in clinical use for treating various diseases and disorders. The structural simplicity and the ability to serve as ligands for different biomolecules have made them attractive targets for medicinal chemists, particularly the 2-arylbenzothiazole moiety, which is under development as an antitumor agent. This highlights the ongoing significance of benzothiazole nucleus in drug discovery, as evidenced by a review of patents filed between 2010 and 2014, showing a wide array of anticancer, antimicrobial, and anti-inflammatory activities among benzothiazole derivatives (Kamal, Hussaini, & Malik, 2015).

Chemical and Biological Properties

The chemistry and properties of benzothiazole derivatives, including 6-Bromo-2-iodo-4-propan-2-yloxy-1,3-benzothiazole, are fascinating due to their variable chemical and biological activities. These compounds and their complexes are reviewed for their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities. The diversity and potential of benzothiazole derivatives in various fields of chemistry underscore their importance in scientific research, offering a wide range of applications from pharmaceuticals to materials science (Boča, Jameson, & Linert, 2011).

Advances in Chemotherapeutics

Recent years have seen significant advances in the structural modifications of benzothiazole and its conjugate systems as potential chemotherapeutics. The promising biological profile and synthetic accessibility of benzothiazole derivatives have been key in their development as new antitumor agents. Heterocyclic derivatives bearing the benzothiazole moiety are being studied for their in vitro and in vivo anticancer activities, highlighting the ongoing exploration of benzothiazole-based compounds in cancer chemotherapy (Ahmed et al., 2012).

Pharmacological Activities Overview

The pharmacological activities of benzothiazole and its derivatives span a wide range, including antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant effects. The structural basis of many potent drugs, such as Frentizole, Pramipexole, Thioflavin T, and Riluzole, is founded on the benzothiazole skeleton. This comprehensive review compiles extensive information on benzothiazole's biological and therapeutic activities, offering insights beneficial for future research and drug development (Sumit, Kumar, & Mishra, 2020).

Mecanismo De Acción

The mechanism of action would depend on the application of this compound. Many benzothiazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

6-bromo-2-iodo-4-propan-2-yloxy-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrINOS/c1-5(2)14-7-3-6(11)4-8-9(7)13-10(12)15-8/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKPOAFPQFYZQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C2C(=CC(=C1)Br)SC(=N2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrINOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Ethyl-N-[2-(6-hydroxy-2-azaspiro[3.3]heptan-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2795236.png)

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2795237.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2795240.png)

![N-[1,1'-biphenyl]-2-yl-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-pyrimidinecarboxamide](/img/structure/B2795244.png)

![4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-[3-(piperidin-1-yl)propyl]butanamide](/img/structure/B2795254.png)

![Benzo[d]thiazol-6-yl(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2795257.png)